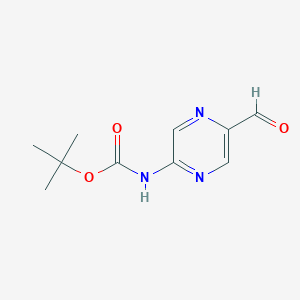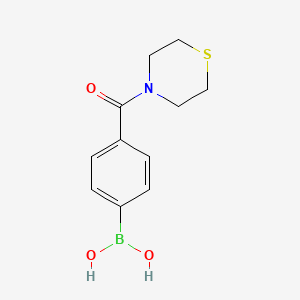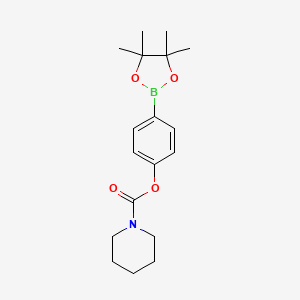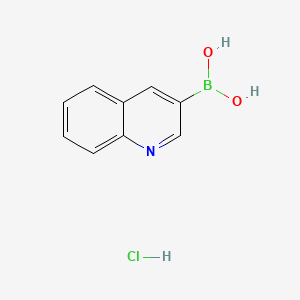amine CAS No. 1173265-34-3](/img/structure/B1438524.png)
[3-(3-Methylpiperidin-1-yl)propyl](2-thienylmethyl)amine
Übersicht
Beschreibung
3-(3-Methylpiperidin-1-yl)propyl](2-thienylmethyl)amine, also known as 3-Methyl-2-thiophene-propyl-piperidine (3MTPP), is a synthetic compound used in laboratory experiments and scientific research. It is a highly versatile molecule with a wide range of applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 3MTPP has been used in the study of various biochemical and physiological processes, and its mechanism of action has been studied in detail.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis of Heterocycles
The presence of both piperidine and pyridine rings in this compound makes it a valuable precursor in the synthesis of complex heterocycles. These heterocyclic structures are crucial in pharmaceuticals, where they can improve drug selectivity, solubility, and molecular polarity . The efficient synthesis of such compounds, starting from simple and inexpensive materials, is a significant area of research.
Analgesic Drug Development
Piperidine derivatives, such as our compound of interest, have been extensively studied for their analgesic properties . The modification of the piperidine ring can lead to the development of new analgesic drugs with potentially fewer side effects and improved efficacy.
Anticancer Agents
Recent research has highlighted the potential of piperidine derivatives as anticancer drugs. They act on various important receptors, which can be exploited to design novel anticancer therapies . The structural flexibility of the compound allows for the optimization of its interaction with specific cancer targets.
Antioxidant Properties
Compounds containing piperidine structures have demonstrated antioxidant capabilities. Antioxidants are vital in combating oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders . Research into the antioxidant applications of this compound could lead to breakthroughs in treating such conditions.
Acetylcholinesterase Inhibition
In the context of neurodegenerative diseases like Alzheimer’s, acetylcholinesterase inhibitors play a crucial role. They prevent the breakdown of acetylcholine, a neurotransmitter essential for memory and learning. Piperidine derivatives can act as acetylcholinesterase inhibitors, suggesting a potential application in Alzheimer’s disease treatment .
β-Secretase Inhibition
Another therapeutic approach for Alzheimer’s disease involves inhibiting β-secretase, an enzyme involved in the production of amyloid-beta peptides, which form plaques in the brain. Piperidine derivatives have shown activity as β-secretase inhibitors, offering a promising direction for research and drug development .
High Blood Pressure Medication
The structural similarity of our compound to known antihypertensive drugs indicates potential applications in treating high blood pressure. By modifying the piperidine moiety, it may be possible to develop new drugs that can effectively manage hypertension with minimal side effects .
Topoisomerase Inhibitors
Compounds with nitrogen-containing heterocycles, like the one , have been found to exhibit remarkable activity as topoisomerase inhibitors. These inhibitors are essential in cancer therapy as they interfere with the replication of DNA in cancer cells, leading to cell death .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3-methylpiperidin-1-yl)-N-(thiophen-2-ylmethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2S/c1-13-5-2-8-16(12-13)9-4-7-15-11-14-6-3-10-17-14/h3,6,10,13,15H,2,4-5,7-9,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTXITFOQAWWOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCNCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine](/img/structure/B1438446.png)
![(5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1438447.png)











